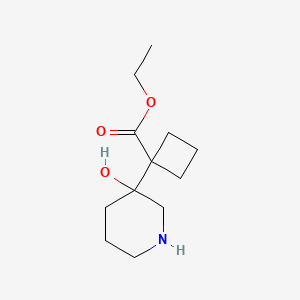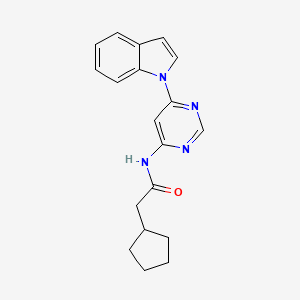
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Molecular Structure Analysis
The molecular formula of “N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” is C21H20N6OS . It has a molecular weight of 404.5 g/mol . The compound contains a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings .
Physical And Chemical Properties Analysis
“N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” has a molecular weight of 404.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . Its topological polar surface area is 104 Ų . The compound has a complexity of 579 .
科学的研究の応用
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Activity : Compounds structurally related to the one have been synthesized and assessed for their antimicrobial activities. For instance, pyrimidino derivatives have shown promising results against various microbes, demonstrating the potential of these compounds in developing new antimicrobial agents. The antimicrobial activity of these compounds is attributed to the synergism between indole and benzene nuclei when combined in a single molecule (Chauhan, Siddiqi, & Dwivedi, 2017).
Design and Synthesis for Antioxidant Activities : The design and synthesis of novel 1H-3-Indolyl derivatives as significant antioxidants demonstrate the potential of pyrimidine derivatives in mitigating oxidative stress, which is a critical factor in various diseases. These compounds were evaluated for their antioxidant activities, with some showing higher efficacy than standard antioxidants, highlighting their therapeutic potential in oxidative stress-related conditions (Aziz et al., 2021).
Anticancer Applications
- Synthesis of New Compounds as Potential Anticancer Agents : Pyrimidine derivatives have been synthesized and evaluated for their anticancer activities, showing moderate to high activity against various cancer cell lines. These findings suggest the potential of pyrimidine derivatives in cancer therapy, especially when considering their structural diversity and the possibility of targeting multiple pathways involved in cancer progression (Abdelhamid et al., 2016).
Anti-inflammatory Applications
- Evaluation of Analgesic and Anti-Inflammatory Activities : Research into pyrimidine derivatives has also explored their anti-inflammatory and analgesic properties. These studies have identified compounds with significant activity and minimal ulcerogenic action, suggesting their potential as safer alternatives to traditional NSAIDs. The relationship between structure and activity in these compounds could guide the development of new therapeutics for managing pain and inflammation (Rajashree & Harinath, 2011).
将来の方向性
特性
IUPAC Name |
2-cyclopentyl-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(11-14-5-1-2-6-14)22-17-12-18(21-13-20-17)23-10-9-15-7-3-4-8-16(15)23/h3-4,7-10,12-14H,1-2,5-6,11H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDMLNPXFSBTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

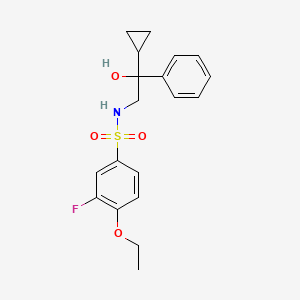
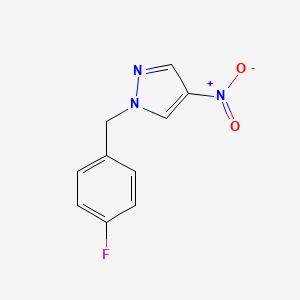
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)
![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)
![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)
![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)
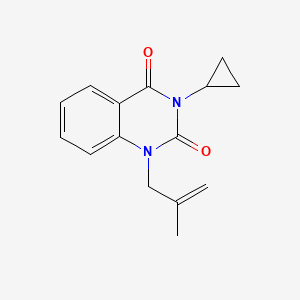
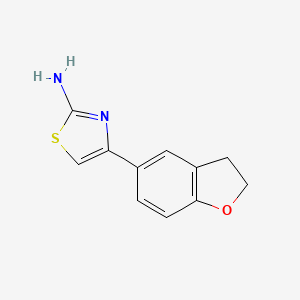
![7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2596224.png)
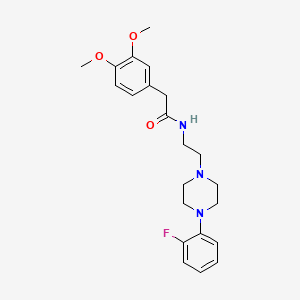
![N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2596230.png)
